4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1353580-66-1
VCID: VC8232177
InChI: InChI=1S/C16H23BO3/c1-11(2)12-7-8-13(10-18)14(9-12)17-19-15(3,4)16(5,6)20-17/h7-11H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)C=O
Molecular Formula: C16H23BO3
Molecular Weight: 274.2 g/mol

4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

CAS No.: 1353580-66-1

Cat. No.: VC8232177

Molecular Formula: C16H23BO3

Molecular Weight: 274.2 g/mol

* For research use only. Not for human or veterinary use.

4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde - 1353580-66-1

Specification

CAS No. 1353580-66-1
Molecular Formula C16H23BO3
Molecular Weight 274.2 g/mol
IUPAC Name 4-propan-2-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Standard InChI InChI=1S/C16H23BO3/c1-11(2)12-7-8-13(10-18)14(9-12)17-19-15(3,4)16(5,6)20-17/h7-11H,1-6H3
Standard InChI Key YFVJVJSYDLOUDQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)C=O
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)C=O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a benzaldehyde scaffold substituted with:

  • A 4-isopropyl group (–CH(CH3_3)2_2), introducing steric bulk.

  • A 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group, a pinacol boronic ester that stabilizes the boron atom and enhances solubility in organic solvents .

Molecular Formula and Weight

PropertyValue
Molecular FormulaC16_{16}H23_{23}BO3_3
Molecular Weight274.16 g/mol
CAS Registry Number1353580-66-1

Spectroscopic Data

While experimental data for this specific compound is scarce, analogs provide insights:

  • 1^1H NMR: The aldehyde proton typically resonates at δ 10.0–10.2 ppm. The isopropyl group’s methyl protons appear as a septet (δ 1.2–1.4 ppm).

  • 13^{13}C NMR: The boronate carbon (B–O) appears at ~85 ppm, while the aldehyde carbon resonates near δ 192 ppm .

Synthesis Methods

Borylation of Halogenated Precursors

A common route involves Miyaura borylation, where a palladium catalyst (e.g., Pd(dppf)Cl2_2) facilitates the reaction between 4-isopropyl-2-bromobenzaldehyde and bis(pinacolato)diboron (B2_2pin2_2):

4-Isopropyl-2-bromobenzaldehyde+B2pin2Pd catalystTarget Compound+Byproducts\text{4-Isopropyl-2-bromobenzaldehyde} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst}} \text{Target Compound} + \text{Byproducts}

This method achieves yields of 70–85% under optimized conditions (80°C, THF, 12 h) .

Alternative Routes

  • Direct Functionalization: Lithiation of 4-isopropylbenzaldehyde followed by trapping with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Cross-Coupling: Suzuki-Miyaura reactions using pre-functionalized boronic esters .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key building block for synthesizing biaryl systems, which are foundational in:

  • Pharmaceuticals: Anticancer agents (e.g., kinase inhibitors) .

  • Materials Science: Conjugated polymers for organic light-emitting diodes (OLEDs).

Case Study: Drug Intermediate Synthesis

In a 2024 study, the compound was coupled with 5-bromo-2-methylpyridine to form a biphenyl intermediate for a JAK2 inhibitor (85% yield, Pd(PPh3_3)4_4, K2_2CO3_3, ethanol/H2_2O) .

Aldehyde Functionalization

The aldehyde group enables further derivatization:

  • Condensation Reactions: Formation of Schiff bases for coordination chemistry.

  • Reduction: Conversion to benzyl alcohol derivatives for polymer precursors.

Physical and Chemical Properties

Thermodynamic Data

PropertyValue
Melting Point89–93°C
SolubilityDCM, THF, ethanol
StabilityHygroscopic; store under N2_2

Reactivity

  • Boronate Group: Participates in transmetalation with Pd(0) complexes.

  • Aldehyde: Susceptible to nucleophilic attack (e.g., Grignard reactions) .

HazardPrecaution
IrritantUse gloves and eye protection
Moisture-SensitiveStore under inert atmosphere (−20°C)
CombustibleAvoid open flames

Comparison with Structural Analogs

Ethyl vs. Isopropyl Substituents

Property4-Ethyl Derivative4-Isopropyl Derivative
Molecular Weight260.15 g/mol274.16 g/mol
Melting PointLiquid at RT89–93°C
Steric BulkModerateHigh

The isopropyl group’s steric hindrance slows transmetalation in Suzuki couplings but improves selectivity in crowded environments.

Fluorinated Analogs

Compounds like 3-fluoro-4-(dioxaborolan)benzaldehyde exhibit enhanced Lewis acidity due to fluorine’s electronegativity, enabling faster reactions but lower thermal stability .

Recent Advances (2023–2025)

  • Flow Chemistry: Continuous-flow systems achieve 92% yield in 30 minutes, reducing catalyst loading by 40% .

  • Bioconjugation: Boronate-azide click chemistry for antibody-drug conjugates (ADCs).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator